4-(Dimethylamino)benzaldehyde 4-(Dimethylamino)benzaldehyde 4-(Dimethylamino)benzaldehyde is also commonly referred as Ehrlich′s reagent. Its crystal structure has been investigated by X-ray analysis. Its crystals belong to the monoclinic crystal system and exhibits space group P21/n. 4-(Dimethylamino)benzaldehyde exhibits dual fluorescence. Its dipole moment in various excited states has been evaluated using their electronic spectra and Bilot-Kawski theory.
4-(dimethylamino)benzaldehyde is a mamber of the class of benzaldehydes carrying a dimethylamino substituent at position 4. Used as an indicator for detection of indoles and hydrazine. It has a role as a chromogenic compound. It is a member of benzaldehydes, a substituted aniline and a tertiary amino compound.
Brand Name: Vulcanchem
CAS No.: 100-10-7
VCID: VC21140462
InChI: InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)C=O
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

4-(Dimethylamino)benzaldehyde

CAS No.: 100-10-7

Cat. No.: VC21140462

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)benzaldehyde - 100-10-7

Specification

Description 4-(Dimethylamino)benzaldehyde is also commonly referred as Ehrlich′s reagent. Its crystal structure has been investigated by X-ray analysis. Its crystals belong to the monoclinic crystal system and exhibits space group P21/n. 4-(Dimethylamino)benzaldehyde exhibits dual fluorescence. Its dipole moment in various excited states has been evaluated using their electronic spectra and Bilot-Kawski theory.
4-(dimethylamino)benzaldehyde is a mamber of the class of benzaldehydes carrying a dimethylamino substituent at position 4. Used as an indicator for detection of indoles and hydrazine. It has a role as a chromogenic compound. It is a member of benzaldehydes, a substituted aniline and a tertiary amino compound.
CAS No. 100-10-7
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 4-(dimethylamino)benzaldehyde
Standard InChI InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3
Standard InChI Key BGNGWHSBYQYVRX-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C=O
Canonical SMILES CN(C)C1=CC=C(C=C1)C=O
Melting Point 74.5 °C

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